molecular formula C23H23N5S B7833834 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE-5-CARBONITRILE

4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7833834
M. Wt: 401.5 g/mol
InChI Key: VSSSKRSJVNVQIF-UHFFFAOYSA-N
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Description

4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, particularly as antiviral and anticancer agents.

Properties

IUPAC Name

4-(4-methylphenyl)-2-methylsulfanyl-6-(4-phenylpiperazin-1-yl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5S/c1-17-8-10-18(11-9-17)21-20(16-24)22(26-23(25-21)29-2)28-14-12-27(13-15-28)19-6-4-3-5-7-19/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSSKRSJVNVQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCN(CC3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the pyrimidine core.

    Functional group modifications:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrimidine derivatives.

    Medicine: Potential use as a therapeutic agent due to its structural similarity to known antiviral and anticancer compounds.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE-5-CARBONITRILE would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, polymerases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE-5-CARBONITRILE: can be compared with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to other pyrimidine derivatives.

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